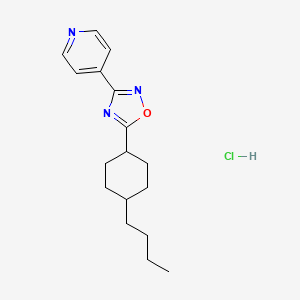

Psn 375963 hydrochloride

説明

Psn 375963 hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C17H24ClN3O and its molecular weight is 321.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Pyridones - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Psn 375963 hydrochloride is a potent agonist of the GPR119 receptor . The primary targets of this compound are the human and mouse GPR119 receptors . GPR119 is a G protein-coupled receptor that plays a crucial role in glucose homeostasis and lipid metabolism .

Mode of Action

This compound interacts with its targets, the human and mouse GPR119 receptors, by binding to them and activating them . This activation leads to a series of intracellular events that result in the regulation of glucose and lipid metabolism .

Biochemical Pathways

The activation of GPR119 receptors by this compound affects several biochemical pathways. One of the key pathways influenced is the signaling pathway of the endogenous ligand oleoylethanolamide (OEA) . This pathway is similar to the glucagon-like peptide-1 (GLP-1) and its receptor with respect to insulin secretion, intracellular calcium, and cyclic adenosine monophosphate (cAMP) .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of glucose and lipid metabolism . By activating the GPR119 receptors, this compound can influence insulin secretion, intracellular calcium levels, and cAMP production .

生化学分析

Biochemical Properties

Psn 375963 hydrochloride acts as an effective agonist for GPR119, with EC50 values of 8.4 μM for human GPR119 and 7.9 μM for mouse GPR119 . This compound exhibits similar potency to the endogenous agonist oleoylethanolamide (OEA). This compound interacts with several biomolecules, including enzymes and proteins involved in glucose metabolism and insulin secretion. The activation of GPR119 by this compound leads to increased intracellular calcium levels and cyclic AMP (cAMP) production, which are critical for insulin secretion and glucose homeostasis .

Cellular Effects

This compound influences various cellular processes, particularly in pancreatic beta cells. It enhances insulin secretion by activating GPR119, which in turn increases intracellular calcium and cAMP levels . This compound also affects cell signaling pathways, such as the glucagon-like peptide-1 (GLP-1) pathway, which is involved in glucose metabolism and appetite regulation . Additionally, this compound has been shown to reduce body weight gain and white adipose tissue deposition in animal models, indicating its potential role in obesity management .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to GPR119, a G protein-coupled receptor predominantly expressed in pancreatic beta cells and the gastrointestinal tract. Upon binding, this compound activates GPR119, leading to the activation of downstream signaling pathways that increase intracellular calcium and cAMP levels . These changes promote insulin secretion and enhance glucose uptake in peripheral tissues. Furthermore, this compound modulates gene expression related to glucose metabolism and insulin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under recommended storage conditions and maintains its potency in in vitro and in vivo studies . Long-term exposure to this compound has shown sustained effects on insulin secretion and glucose metabolism, with no significant degradation observed over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances insulin secretion and improves glucose tolerance . At higher doses, this compound may exhibit toxic or adverse effects, such as hypoglycemia and gastrointestinal disturbances . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to glucose metabolism and insulin signaling. The activation of GPR119 by this compound leads to increased cAMP production, which plays a crucial role in regulating glucose homeostasis . This compound also interacts with enzymes and cofactors involved in the synthesis and degradation of glucose and lipids, affecting metabolic flux and metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cells, this compound localizes to the plasma membrane, where it interacts with GPR119 . The compound’s distribution within tissues is influenced by its affinity for GPR119 and its ability to cross cellular membranes . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications.

Subcellular Localization

This compound primarily localizes to the plasma membrane, where it exerts its effects by binding to GPR119 . The compound’s activity and function are influenced by its subcellular localization, as the interaction with GPR119 is crucial for its biological effects. Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, further modulating its activity and function .

生物活性

PSN 375963 hydrochloride is a synthetic compound recognized primarily as a potent agonist for the G protein-coupled receptor (GPCR) GPR119. This receptor plays a significant role in the regulation of glucose homeostasis and lipid metabolism, making PSN 375963 a compound of interest in metabolic research and potential therapeutic applications.

- Chemical Formula : C17H23N3O·HCl

- Molecular Weight : 321.84 g/mol

- CAS Number : 388575-52-8

- Appearance : Crystalline solid

- Solubility : Soluble in DMSO, with specific storage conditions to maintain stability.

Biological Activity

This compound exhibits notable biological activity as an agonist of the GPR119 receptor, with effective concentrations (EC50) of 8.4 µM for human GPR119 and 7.9 µM for mouse GPR119 . This activity suggests its potential utility in studies related to metabolic disorders, particularly those involving insulin sensitivity and glucose regulation.

As a GPR119 agonist, PSN 375963 is believed to enhance the secretion of incretin hormones, such as GLP-1 (glucagon-like peptide-1), which are crucial for insulin secretion in response to food intake. By activating GPR119, PSN 375963 may contribute to improved glycemic control and reduced appetite, positioning it as a candidate for treating type 2 diabetes and obesity.

Efficacy Studies

- In Vitro Studies : Research has demonstrated that PSN 375963 effectively stimulates insulin secretion from pancreatic beta cells in response to glucose levels, indicating its role in enhancing insulin sensitivity .

- Animal Models : In studies involving diabetic mice, administration of PSN 375963 resulted in significant reductions in blood glucose levels, alongside improvements in lipid profiles, suggesting its dual action on glucose and lipid metabolism .

- Comparative Studies : When compared with other GPR119 agonists, PSN 375963 showed superior efficacy in promoting insulin secretion and reducing body weight gain in obese mouse models .

Case Study 1: Metabolic Syndrome Management

A study conducted on genetically modified mice with metabolic syndrome highlighted the effectiveness of PSN 375963 in reversing symptoms associated with insulin resistance. The treatment led to a marked improvement in both fasting blood glucose levels and overall metabolic health indicators over a six-week period.

Case Study 2: Obesity Intervention

In another trial involving high-fat diet-induced obesity models, subjects treated with PSN 375963 exhibited reduced food intake and significant weight loss compared to control groups. This underscores its potential as an anti-obesity agent through appetite regulation mechanisms mediated by GPR119 activation.

Data Summary Table

| Parameter | Value |

|---|---|

| GPR119 EC50 (Human) | 8.4 µM |

| GPR119 EC50 (Mouse) | 7.9 µM |

| Molecular Weight | 321.84 g/mol |

| CAS Number | 388575-52-8 |

| Solubility | DMSO |

| Storage Conditions | -20°C (powder) |

科学的研究の応用

GPR119 Agonism and Metabolic Research

PSN 375963 hydrochloride is primarily recognized for its function as a GPR119 agonist. GPR119 is a G protein-coupled receptor that plays a significant role in glucose metabolism and insulin secretion. The compound has demonstrated effective agonistic activity with EC50 values of 8.4 μM for human GPR119 and 7.9 μM for mouse GPR119 .

Applications:

- Type 2 Diabetes Management: By enhancing insulin secretion and promoting glucose-dependent insulin release, PSN 375963 may aid in developing treatments for type 2 diabetes.

- Obesity Research: Its ability to influence metabolic pathways positions it as a candidate for obesity-related studies, potentially contributing to weight management strategies.

Anti-Infection Properties

Research indicates that this compound may have anti-infection capabilities, particularly against various viral and bacterial pathogens. The compound's mechanism of action involves modulating immune responses and inhibiting pathogen replication.

Key Findings:

- Viral Infections: Preliminary studies suggest efficacy against viruses such as HIV and HCV, making it a potential candidate for antiviral drug development.

- Bacterial Infections: Its antibacterial properties could be explored further in the context of antibiotic resistance challenges .

Cancer Research

The compound has shown promise in cancer research, particularly in the context of apoptosis and autophagy regulation. By influencing cell cycle dynamics and DNA damage response pathways, PSN 375963 may contribute to the development of novel cancer therapies.

Applications:

- Apoptosis Induction: Studies indicate that PSN 375963 can trigger programmed cell death in certain cancer cell lines, suggesting its potential as an anti-cancer agent.

- Combination Therapies: Its use alongside existing chemotherapeutic agents could enhance treatment efficacy by overcoming resistance mechanisms .

Immunology and Inflammation

This compound has implications in immunological research, particularly concerning inflammation modulation. Its interaction with various signaling pathways (e.g., JAK/STAT, NF-κB) positions it as a valuable tool for studying inflammatory diseases.

Applications:

- Autoimmune Disorders: The compound's ability to modulate immune responses may provide insights into therapies for conditions like rheumatoid arthritis or multiple sclerosis.

- Chronic Inflammation: Investigating its effects on chronic inflammatory states could lead to new treatment avenues for related diseases .

Epigenetics and Gene Regulation

Recent studies have begun to explore the epigenetic influences of this compound. By affecting gene expression through epigenetic mechanisms, the compound may offer novel approaches to gene therapy.

Potential Research Areas:

特性

IUPAC Name |

5-(4-butylcyclohexyl)-3-pyridin-4-yl-1,2,4-oxadiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O.ClH/c1-2-3-4-13-5-7-15(8-6-13)17-19-16(20-21-17)14-9-11-18-12-10-14;/h9-13,15H,2-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONDLSENXTCSHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1CCC(CC1)C2=NC(=NO2)C3=CC=NC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。